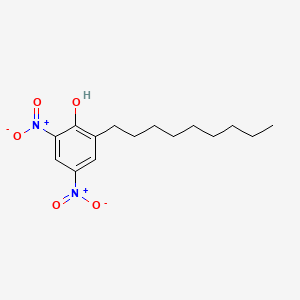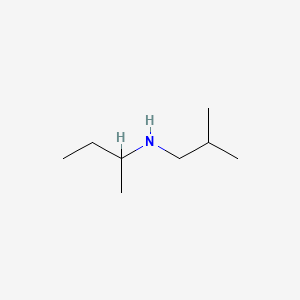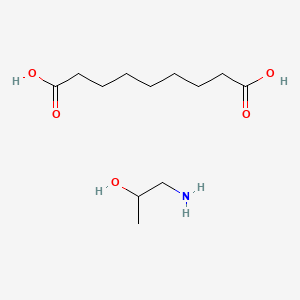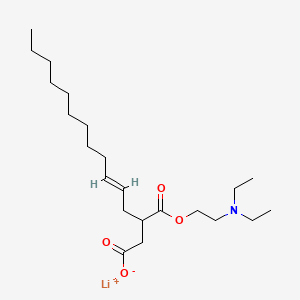
Lead bis(tetracosylbenzenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead bis(tetracosylbenzenesulphonate) is a chemical compound with the molecular formula C60H106O6PbS2 and a molecular weight of 1194.81 g/mol . It is a lead salt of tetracosylbenzenesulfonic acid and is known for its unique properties and applications in various fields.
準備方法
The synthesis of lead bis(tetracosylbenzenesulphonate) involves the reaction of lead(II) acetate with tetracosylbenzenesulfonic acid in an organic solvent. The reaction is typically carried out under reflux conditions to ensure complete reaction. The product is then purified by recrystallization from a suitable solvent .
Industrial production methods for lead bis(tetracosylbenzenesulphonate) are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Lead bis(tetracosylbenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of lead oxides and sulfonic acid derivatives.
Reduction: Reduction reactions can convert the lead(II) center to lead(0), although this is less common due to the stability of the lead(II) state.
Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Lead bis(tetracosylbenzenesulphonate) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of lead-based materials and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of lead-related disorders.
Industry: It is used in the production of specialized materials, including lead-based catalysts and additives for various industrial processes
作用機序
The mechanism of action of lead bis(tetracosylbenzenesulphonate) involves its interaction with cellular components, particularly proteins and enzymes. The lead(II) ion can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated by the sulfonate groups, which facilitate the binding of the lead ion to target molecules .
類似化合物との比較
Lead bis(tetracosylbenzenesulphonate) can be compared with other lead-based compounds, such as lead acetate and lead nitrate. Unlike these simpler lead salts, lead bis(tetracosylbenzenesulphonate) has a more complex structure due to the presence of the tetracosylbenzenesulfonate groups. This gives it unique properties and applications that are not shared by simpler lead compounds.
Similar compounds include:
Lead acetate: Commonly used in organic synthesis and as a reagent in analytical chemistry.
Lead nitrate: Used in the production of lead-based pigments and as an oxidizing agent in various chemical reactions.
特性
CAS番号 |
85865-91-4 |
|---|---|
分子式 |
C60H106O6PbS2 |
分子量 |
1195 g/mol |
IUPAC名 |
lead(2+);2-tetracosylbenzenesulfonate |
InChI |
InChI=1S/2C30H54O3S.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h2*24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;;+2/p-2 |
InChIキー |
DNPXXXABDMJEMB-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















